N-(2-chloro-5-(trifluoromethyl)phenyl)-1-((4-fluorobenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamide
Description
N-(2-chloro-5-(trifluoromethyl)phenyl)-1-((4-fluorobenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamide is a heterocyclic carboxamide featuring a 1,2-dihydropyridine core substituted with:
- A 2-chloro-5-(trifluoromethyl)phenyl group at the N-position.
- A 4-fluorobenzyloxy moiety at the 1-position.
- A ketone (2-oxo) group and a carboxamide linkage at the 3-position.
Its design leverages substituents known to enhance metabolic stability and binding affinity .
Properties
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClF4N2O3/c21-16-8-5-13(20(23,24)25)10-17(16)26-18(28)15-2-1-9-27(19(15)29)30-11-12-3-6-14(22)7-4-12/h1-10H,11H2,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTHABJNQWIGJQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)C(=C1)C(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl)OCC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClF4N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-chloro-5-(trifluoromethyl)phenyl)-1-((4-fluorobenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's structure, synthesis, and biological properties, supported by relevant case studies and research findings.
Compound Overview
The molecular formula of the compound is , with a molecular weight of 408.80 g/mol. The structure features a dihydropyridine core, which is known for its diverse biological activities, including antimicrobial and anticancer properties.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. A common approach includes:
- Formation of the Dihydropyridine Core : This can be achieved through a one-pot reaction involving aldehydes, amines, and β-keto esters.
- Substitution Reactions : The introduction of the chloro and trifluoromethyl groups can be accomplished via electrophilic aromatic substitution.
- Final Modifications : The addition of the 4-fluorobenzyl group is often performed through nucleophilic substitution reactions.
Anticancer Properties
Research has indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, studies have shown that derivatives of dihydropyridine can inhibit various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| Compound A | 0.36 | HeLa |
| Compound B | 1.8 | A375 |
| Target Compound | TBD | TBD |
The proposed mechanism involves the inhibition of key signaling pathways associated with cancer cell survival and proliferation. For example, compounds targeting cyclin-dependent kinases (CDKs) have shown efficacy in halting cell cycle progression in cancer cells.
Antimicrobial Activity
In addition to anticancer properties, preliminary studies suggest that this compound may possess antimicrobial activity against various bacterial strains. The mechanism is thought to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Case Studies
-
Study on Anticancer Efficacy :
- A study published in Molecular Immunology explored the effects of similar dihydropyridine derivatives on T-cell activation and cancer progression. Results indicated a marked decrease in tumor growth in murine models treated with these compounds, suggesting potential for therapeutic use in oncology .
- Antimicrobial Testing :
Comparison with Similar Compounds
Key Structural and Functional Trends
- Halogenation Patterns : Ortho/para chloro and trifluoromethyl groups (target compound) vs. meta/para substitution in analogs. These influence steric hindrance and electronic effects.
- Core Heterocycles: Dihydropyridine offers partial saturation for metabolic stability, whereas thiazolidinones and piperazines enhance rigidity or solubility.
- Functional Groups : Carboxamide linkages are conserved for hydrogen bonding, while oxo groups at different positions modulate electrophilicity.
Research Findings and Implications
- Synthetic Routes : Many analogs (e.g., ) use coupling reagents like EDC·HCl and HOBt, indicating shared synthetic pathways for carboxamide formation .
- Physicochemical Properties : Increased halogenation and trifluoromethyl groups correlate with higher lipophilicity, impacting blood-brain barrier penetration and oral bioavailability.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
